

Ethyl 6-chloro-6-oxohexanoate molecular weight and formula

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Compound of Interest

Compound Name: Ethyl 6-chloro-6-oxohexanoate

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An In-depth Technical Guide to **Ethyl 6-chloro-6-oxohexanoate**: Synthesis, Properties, and Applications

Abstract

Ethyl 6-chloro-6-oxohexanoate is a bifunctional organic molecule of significant interest to the chemical and pharmaceutical industries. Possessing both an ester and a reactive acyl chloride group, it serves as a versatile intermediate in the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, details a robust synthetic protocol, explores its key applications in drug development and organic synthesis, and discusses essential safety and handling considerations. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this valuable chemical building block.

Introduction

Ethyl 6-chloro-6-oxohexanoate, identified by CAS number 1071-71-2, is a derivative of adipic acid, a six-carbon dicarboxylic acid.[1] Its structure is characterized by an ethyl ester at one end of the carbon chain and a highly reactive acyl chloride at the other. This dual functionality is the cornerstone of its utility, allowing for selective and sequential chemical transformations. The acyl chloride provides a site for nucleophilic acyl substitution, enabling the formation of amides, esters, and ketones, while the ethyl ester can be hydrolyzed or otherwise modified in subsequent steps. Its principal application lies in its role as a key precursor in the synthesis of α -lipoic acid, a potent antioxidant with significant therapeutic applications.[2]

Physicochemical Properties

The physical and chemical properties of **Ethyl 6-chloro-6-oxohexanoate** determine its behavior in chemical reactions and dictate its handling and storage requirements. These properties are summarized in the table below. The molecule is achiral and exists as a liquid under standard conditions.^[3]

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₃ ClO ₃	^[3] ^[4] ^[5]
Molecular Weight	192.64 g/mol	^[1] ^[3]
CAS Number	1071-71-2	^[1] ^[2] ^[6]
IUPAC Name	ethyl 6-chloro-6-oxohexanoate	^[6]
Synonyms	6-Chloro-6-oxohexanoic acid ethyl ester, Ethyl adipyl chloride	^[3] ^[6]
Density	1.116 g/cm ³	^[1]
Boiling Point	230.9 °C at 760 mmHg; 128 °C at 17 mmHg	^[1]
Flash Point	87.2 °C	^[1]
LogP	1.88	^[1]
Appearance	Liquid (predicted)	N/A

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C3 [label="Cl"];  
C4 [label=""]; // Invisible node for branching
```

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C6 [label="0"];
C7 [label=""]; // Invisible node for ethyl group
C8 [label=""]; // Invisible node for ethyl group// Structure layout
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C4 -- C5 [label="(CH2)4"];
C5 -- C6 [style=invis];
C6 -- C7 [style=invis];
C7 -- C8 [label="CH2CH3"];

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C6 -- C7 [label=" ", style=bold, len=0.5];

// Single bonds
C4 -- C3 [label=" "];

// Grouping
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{rank=same; C6;}

}
```

Caption: Chemical Structure of **Ethyl 6-chloro-6-oxohexanoate**.

Synthesis and Mechanism

The synthesis of **Ethyl 6-chloro-6-oxohexanoate** is most effectively achieved by the selective conversion of one carboxylic acid group of a mono-protected adipic acid derivative into an acyl chloride.

Synthesis from Monoethyl Adipate

A common and efficient industrial method involves the reaction of monoethyl adipate (also known as 6-ethoxy-6-oxohexanoic acid) with a chlorinating agent.^[1] While traditional reagents like thionyl chloride (SOCl₂) are effective, they produce noxious sulfur dioxide gas as a

byproduct. A more modern and cleaner approach utilizes bis(trichloromethyl) carbonate, commonly known as triphosgene, as the chlorinating agent.^[7]

The reaction is catalyzed by an organic amine, such as N,N-dimethylformamide (DMF). The catalyst reacts with triphosgene to form a Vilsmeier-type reagent in situ, which is the active species that chlorinates the carboxylic acid. This method avoids the handling of highly corrosive and volatile reagents like thionyl chloride and offers high yields and purity.^[7]

Experimental Protocol

The following protocol is adapted from a patented chemical synthesis method.^[7]

Materials:

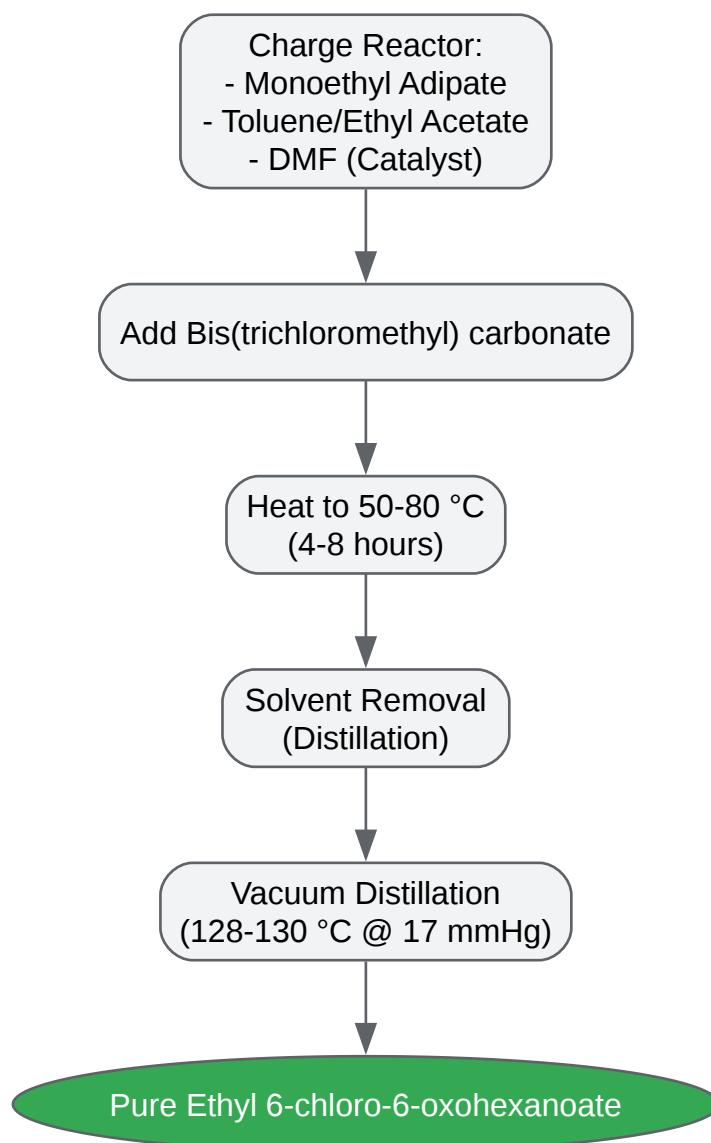
- Monoethyl adipate
- Bis(trichloromethyl) carbonate (Triphosgene)
- N,N-dimethylformamide (DMF, catalyst)
- Toluene or Ethyl Acetate (solvent)

Procedure:

- **Charging the Reactor:** In a suitable reaction vessel equipped with a stirrer, thermometer, and condenser, charge monoethyl adipate, solvent (toluene or ethyl acetate, 0.5-3.0 times the mass of monoethyl adipate), and the catalyst (DMF). The molar ratio of monoethyl adipate to triphosgene to DMF should be approximately 1 : 0.34-1.0 : 0.01-0.20.
- **Reaction:** Heat the mixture with stirring to a temperature between 50-80 °C.
- **Monitoring:** Maintain the reaction at this temperature for 4-8 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.
- **Solvent Removal:** Upon completion, cool the reaction mixture. Remove the solvent by distillation under either atmospheric or reduced pressure.

- Purification: The crude product is purified by vacuum distillation. Collect the fraction at a temperature of 128-130 °C under a vacuum of 17 mmHg.

Process Flow Diagram



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Caption: Synthesis workflow for **Ethyl 6-chloro-6-oxohexanoate**.

Key Applications in Organic Synthesis

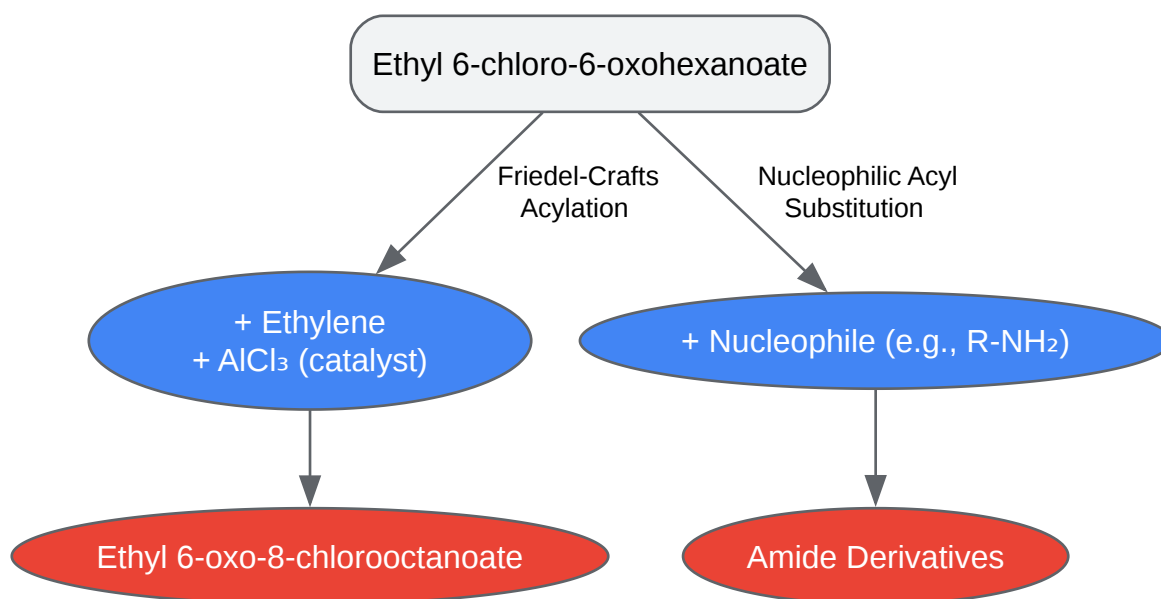
The utility of **Ethyl 6-chloro-6-oxohexanoate** stems from its acyl chloride functionality, which is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds.

Precursor to Lipoic Acid

One of the most significant applications of this compound is in the multi-step synthesis of α -lipoic acid.[2] Lipoic acid is a vital antioxidant used in the treatment and prevention of various diseases, including diabetes and heart disease.[2] **Ethyl 6-chloro-6-oxohexanoate** serves as an early-stage intermediate, where its acyl chloride handle is used to build the carbon skeleton required for the final dithiolane ring structure of lipoic acid.

Friedel-Crafts Acylation Reactions

The acyl chloride group readily participates in Friedel-Crafts acylation reactions. This allows for the attachment of the six-carbon chain to aromatic rings, a common strategy in medicinal chemistry. For example, it is used as a reactant with ethylene in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl_3) to synthesize ethyl 6-oxo-8-chlorooctanoate.[8] This subsequent product is another important intermediate for more complex pharmaceutical targets.



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Caption: Key reaction pathways of **Ethyl 6-chloro-6-oxohexanoate**.

Analytical Characterization

Full characterization of **Ethyl 6-chloro-6-oxohexanoate** is crucial for confirming its identity and purity. While a complete, published set of spectral data is not readily available, characterization can be achieved using standard analytical techniques.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. Predicted data for common adducts are useful for interpretation of experimental results.^[4]

Adduct	Predicted m/z
[M+H] ⁺	193.06261
[M+Na] ⁺	215.04455
[M+NH ₄] ⁺	210.08915
[M-H] ⁻	191.04805

Spectroscopic Data for Analogous Compounds

In the absence of published spectra for the ethyl ester, data from the closely related methyl ester, **Methyl 6-chloro-6-oxohexanoate** (CAS 35444-44-1), can serve as a valuable reference.^[9]

- Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong characteristic peaks for the C=O stretch of the ester (approx. 1735 cm⁻¹) and the C=O stretch of the acyl chloride (approx. 1800 cm⁻¹).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show a triplet and quartet for the ethyl ester group, along with multiplets for the four methylene (CH₂) groups of the hexanoate backbone. The methylene group adjacent to the acyl chloride would be the most downfield-shifted among the backbone protons. ¹³C NMR would show distinct carbonyl signals for the ester and acyl chloride carbons.

Analysis by reverse-phase HPLC can also be used to assess the purity of the compound.^[10]

Safety and Handling

Hazard Assessment

A specific Safety Data Sheet (SDS) for **Ethyl 6-chloro-6-oxohexanoate** is not widely available. [1] However, based on its chemical structure as an acyl chloride, significant hazards must be assumed. Acyl chlorides are:

- Corrosive: They react with moisture (e.g., in skin, eyes, and mucous membranes) to produce hydrochloric acid (HCl), causing severe burns.
- Moisture-sensitive: The compound will hydrolyze upon contact with water to form monoethyl adipate and HCl. This reaction is exothermic.
- Lachrymatory: The vapors are irritating to the eyes.

The GHS classification for the analogous **Methyl 6-chloro-6-oxohexanoate** indicates that it causes severe skin burns and eye damage.[9] It is imperative to handle the ethyl ester with the same level of precaution.

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always use chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
- Storage: Store in a cool, dry place away from moisture. The container should be tightly sealed, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent hydrolysis.
- Spills: Spills should be neutralized with a mild base like sodium bicarbonate before cleanup. Do not use water to clean up spills, as this will generate HCl gas.

Conclusion

Ethyl 6-chloro-6-oxohexanoate is a highly valuable and versatile intermediate in modern organic synthesis. Its bifunctional nature, combining a stable ester with a reactive acyl chloride, provides chemists with a powerful tool for constructing complex molecules, most notably in the pharmaceutical field as a precursor to lipoic acid. A thorough understanding of its synthesis, reactivity, and handling requirements is essential for its safe and effective use in research and development.

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